Therapeutic potential of 1-[2-(Difluoromethoxy)phenyl]propan-1-amine in medicinal chemistry
Therapeutic potential of 1-[2-(Difluoromethoxy)phenyl]propan-1-amine in medicinal chemistry
Code Name: DMPPA-1
Class: Fluorinated
Executive Summary & Chemical Architecture
The molecule 1-[2-(Difluoromethoxy)phenyl]propan-1-amine (DMPPA-1) represents a high-value lead compound in the exploration of metabolically stable monoaminergic modulators. Structurally, it fuses the psychoactive scaffold of an
Unlike traditional methoxy-substituted analogs, which suffer from rapid metabolic clearance via O-demethylation, DMPPA-1 leverages the "Fluorine Effect." The
Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Clinical Significance |
| Formula | Low MW (<300) favors CNS penetration. | |
| Mol. Weight | 201.21 g/mol | Ideal for oral bioavailability (Lipinski compliant). |
| LogP | 2.4 – 2.8 | Optimal lipophilicity for Blood-Brain Barrier (BBB) transit. |
| pKa | ~9.5 (Amine) | Predominantly ionized at physiological pH, mimicking neurotransmitters. |
| H-Bond Donors | 2 (Amine + | |
| Rotatable Bonds | 3 | Semi-rigid conformation aids receptor selectivity. |
Rational Design: The Difluoromethoxy Advantage
The strategic inclusion of the difluoromethoxy group is the defining feature of DMPPA-1. In medicinal chemistry, this group is not merely a halogenated ether; it is a functional tool used to modulate conformation and metabolism .
The Bioisosteric Shift
-
Lipophilicity Modulation: The
group is more lipophilic than a methoxy ( ) group but less lipophilic than a trifluoromethoxy ( ) group.[1] This allows for fine-tuning of the LogP to ensure the drug crosses the BBB without becoming trapped in lipid bilayers. -
Conformational Locking: The ortho substitution creates a steric clash and an intramolecular hydrogen bond with the benzylic amine (or adjacent protons), potentially locking the molecule into a bioactive conformation that favors binding to Monoamine Transporters (MATs).
-
Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry. By replacing the C-H bonds of a methoxy group with C-F, the molecule becomes resistant to Cytochrome P450-mediated O-dealkylation, significantly extending the plasma half-life (
).
Mechanism of Action (Hypothetical)
Based on Structure-Activity Relationships (SAR) of
-
Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Selectivity: The
-ethyl chain (propyl backbone) typically reduces potency at the Serotonin Transporter (SERT) compared to methyl analogs, potentially reducing side effects like serotonin syndrome.
Figure 1: Predicted Pharmacodynamic Pathway of DMPPA-1 targeting monoamine transporters.
Chemical Synthesis: Stereoselective Protocol
To evaluate the therapeutic potential, high-purity, enantiomerically enriched material is required. The
We utilize Ellman’s Sulfinamide Chemistry for the asymmetric synthesis of DMPPA-1. This method is superior to reductive amination as it yields high diastereoselectivity.
Synthesis Workflow (Graphviz)
Figure 2: Asymmetric Synthesis of DMPPA-1 using Ellman's Auxiliary.
Detailed Experimental Protocol
Objective: Synthesis of (S)-1-[2-(Difluoromethoxy)phenyl]propan-1-amine HCl.
Step 1: Imine Formation
-
Reagents: 2-(Difluoromethoxy)benzaldehyde (10.0 mmol), (R)-2-methylpropane-2-sulfinamide (11.0 mmol), Titanium(IV) ethoxide (20.0 mmol).
-
Solvent: Anhydrous THF (50 mL).
-
Procedure: Combine aldehyde and sulfinamide in THF under
. Add dropwise. Stir at reflux (65°C) for 12 hours. -
Workup: Cool to RT. Quench with brine. Filter the titanium salts through Celite. Extract with EtOAc. Dry over
and concentrate. -
Validation: confirm Imine formation via
(disappearance of aldehyde proton).
Step 2: Diastereoselective Grignard Addition
-
Reagents: Ethylmagnesium bromide (3.0 M in ether, 20.0 mmol).
-
Procedure: Cool the crude imine (in THF) to -78°C. Add EtMgBr dropwise over 30 mins to control exotherm. Stir at -78°C for 4 hours, then warm to RT overnight.
-
Mechanism: The bulky sulfinyl group directs the Grignard reagent to attack from the Re-face, yielding the (S,R)-sulfinamide intermediate.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the sulfinamide intermediate in MeOH. Add HCl/Dioxane (excess). Stir for 1 hour.
-
Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to remove sulfinamide byproducts.
-
Final Yield: White crystalline solid (DMPPA-1 HCl).
Therapeutic Potential & Applications[1][4][5][6]
Neuropsychiatric Indications
Given its structural homology to trace amines and amphetamines, but with the metabolic stability of the difluoromethoxy group, DMPPA-1 is a candidate for:
-
ADHD (Attention Deficit Hyperactivity Disorder): Potential to improve executive function via sustained dopamine/norepinephrine modulation without the rapid "crash" associated with short-acting stimulants.
-
Narcolepsy: Promoting wakefulness via Orexin/Hypocretin system interaction (indirectly via monoamines).
Metabolic Stability Advantages
The presence of the
-
Comparison: 2-Methoxy-alpha-ethylbenzylamine is rapidly metabolized to the phenol (inactive or toxic) and conjugated.
-
DMPPA-1: The
group blocks this pathway. This predicts a once-daily dosing regimen due to extended half-life.
References
-
BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from 4
-
MDPI Molecules. (2025).[5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from 6
-
Sigma-Aldrich. (n.d.).[7]
-Ethylbenzylamine Product Specification and Safety Data. Retrieved from 8 -
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from 9
-
BOC Sciences. (n.d.).
-Ethylbenzylamine in Chiral Synthesis. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-(−)-α-Ethylbenzylamine (≥95.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Propan-1-amine | Sigma-Aldrich [sigmaaldrich.com]
- 8. a-Ethylbenzylamine 97 2941-20-0 [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
